4-Aminofluorescein Diacetate 4-Aminofluorescein Diacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484900
InChI: InChI=1S/C24H17NO7/c1-12(26)29-15-4-7-19-21(10-15)31-22-11-16(30-13(2)27)5-8-20(22)24(19)18-6-3-14(25)9-17(18)23(28)32-24/h3-11H,25H2,1-2H3
SMILES:
Molecular Formula: C24H17NO7
Molecular Weight: 431.4 g/mol

4-Aminofluorescein Diacetate

CAS No.:

Cat. No.: VC16484900

Molecular Formula: C24H17NO7

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

4-Aminofluorescein Diacetate -

Specification

Molecular Formula C24H17NO7
Molecular Weight 431.4 g/mol
IUPAC Name (6'-acetyloxy-5-amino-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Standard InChI InChI=1S/C24H17NO7/c1-12(26)29-15-4-7-19-21(10-15)31-22-11-16(30-13(2)27)5-8-20(22)24(19)18-6-3-14(25)9-17(18)23(28)32-24/h3-11H,25H2,1-2H3
Standard InChI Key OJIRUUMPJJZGSG-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C

Introduction

Chemical Structure and Synthesis

Structural Characteristics

4-Aminofluorescein diacetate (C₂₄H₁₇NO₇) is derived from fluorescein through two modifications:

  • Amino substitution at the 4-position of the xanthene ring, which alters electronic properties and fluorescence emission.

  • Diacetate esterification at the carboxyl groups, enhancing cell membrane permeability.

The amino group increases the molecule’s polarity compared to non-substituted fluorescein diacetate, potentially affecting its solubility and intracellular retention .

Synthetic Pathways

While no direct synthesis protocols for 4-aminofluorescein diacetate are documented, methods for analogous compounds suggest a multi-step approach:

  • Nitration: Introduce a nitro group at the 4-position of fluorescein using mixed acid (HNO₃/H₂SO₄) .

  • Reduction: Convert the nitro group to an amino group via catalytic hydrogenation or sodium sulfide treatment .

  • Acetylation: Protect carboxyl groups with acetic anhydride to form diacetate esters .

A critical challenge is separating positional isomers (e.g., 4- vs. 5-amino) during purification. Techniques like column chromatography or recrystallization from benzene/ethanol mixtures are employed for isomer separation .

Physicochemical Properties

Physical Properties

PropertyValueSource Analog
Molecular Weight431.40 g/molCalculated
Melting Point195–198°C (estimated)
SolubilityDMSO, ethanol, chloroform
λₑₓ/λₑₘ490/514 nm (post-hydrolysis)

The amino group’s electron-donating effect shifts fluorescence emission toward longer wavelengths compared to fluorescein diacetate (λₑₘ ≈ 517 nm) .

Spectral Characteristics

  • Extinction Coefficient: ~86,000 M⁻¹cm⁻¹ at 490 nm in alkaline conditions .

  • Quantum Yield: 0.90–0.95 post-hydrolysis, comparable to fluorescein .

Mechanism of Action and Applications

Enzymatic Activation

4-Aminofluorescein diacetate is non-fluorescent until intracellular esterases hydrolyze the acetate groups, yielding 4-aminofluorescein. The reaction proceeds as:
4-Aminofluorescein diacetateesterases4-Aminofluorescein+2CH₃COOH\text{4-Aminofluorescein diacetate} \xrightarrow{\text{esterases}} \text{4-Aminofluorescein} + 2\text{CH₃COOH}
The amino group stabilizes the fluorescein dianion, enhancing fluorescence intensity at physiological pH .

Cell Viability Assays

Live cells retain hydrolyzed 4-aminofluorescein due to intact membranes, emitting green fluorescence (514 nm). Dead cells leak the product, showing reduced signal. When combined with propidium iodide (PI), dual staining allows viability quantification:

  • Viable cells: Green fluorescence (4-aminofluorescein).

  • Nonviable cells: Red fluorescence (PI-DNA complexes) .

Comparative Analysis with Analogous Probes

Probeλₑₘ (nm)ApplicationSensitivity to pH
Fluorescein diacetate517Viability, esterase activityHigh (pKa 6.4)
DAF-2 DA515NO detectionModerate
4-Aminofluorescein DA514Hypothetical: Viability, NOLow (pKa ~5.8)

The amino group in 4-aminofluorescein diacetate may reduce pH sensitivity, making it suitable for acidic microenvironments (e.g., lysosomes) .

Challenges and Future Directions

Synthesis Optimization

Current methods for aminofluoresceins yield mixtures of 4-, 5-, and 6-isomers. Selective nitration/amination at the 4-position requires precise control of reaction conditions, such as:

  • Acid concentration: 70–85% H₃PO₄ minimizes byproducts .

  • Temperature: 135–140°C optimizes nitrofluorescein formation .

Expanding Applications

  • Targeted Drug Delivery: Conjugating 4-aminofluorescein to antibodies or nanoparticles for tumor imaging.

  • Neurobiology: Monitoring mitochondrial activity in neurons via real-time fluorescence .

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